3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Overview
Description
The compound 3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide belongs to a class of chemical entities known for their diverse biological activities. Structurally, it incorporates a benzamide moiety tethered to a substituted triazolopyridazine through an ethoxyethyl linkage.
Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . These targets are crucial in the regulation of DNA repair pathways and cell proliferation, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the targets, leading to changes in cellular processes such as DNA repair and cell proliferation .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects several biochemical pathways. For instance, the inhibition of PARP-1 disrupts the DNA repair pathway, making cancer cells more vulnerable to DNA-damage . On the other hand, the inhibition of EGFR affects the cell proliferation pathway, potentially slowing down the growth of cancer cells .
Pharmacokinetics
In silico pharmacokinetic studies suggest that it has a promising bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against certain types of cancer cells . For instance, it has been shown to induce apoptosis in MDA-MB-231 cells . This is accompanied by an upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and a downregulation of the Bcl2 level .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following key steps:
Triazolopyridazine Formation: : The formation of the 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl core usually starts with the cyclization of hydrazinopyridazine with an appropriate aryl aldehyde, often under acidic conditions.
Ether Formation: : The triazolopyridazine derivative is then reacted with an ethoxyalkyl halide in the presence of a base (such as potassium carbonate) to form the ethoxyethyl linkage.
Amide Coupling: : Finally, the product is coupled with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the final benzamide product.
Industrial Production Methods
Industrially, the production of 3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide might involve automated batch reactors with stringent control of temperature and pH to ensure high yield and purity. Optimized methods often include solvent recovery and recycling to minimize waste and improve cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily at the methyl groups on the benzene ring, leading to the formation of carboxylic acids.
Reduction: : Reduction reactions can target the triazolopyridazine moiety, leading to ring opening under harsh conditions.
Substitution: : The ethoxyethyl ether linkage and the triazolopyridazine core are susceptible to nucleophilic substitutions under basic conditions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation over palladium or platinum catalysts.
Substitution: : Nucleophiles such as sodium methoxide or lithium hydroxide.
Major Products
Oxidation: : Formation of carboxylic acids.
Reduction: : Formation of partially hydrogenated triazolopyridazine derivatives.
Substitution: : Formation of substituted ether derivatives or ring-opened products.
Scientific Research Applications
Chemistry
Molecular Probes: : Used in the development of novel molecular probes due to its unique structure.
Catalysis: : Acts as a ligand in catalytic cycles.
Biology
Enzyme Inhibition: : Potential inhibitor of certain enzymes due to its ability to bind to active sites.
Bio-imaging: : Utilized in bio-imaging techniques due to its fluorescent properties.
Medicine
Drug Development: : Explored as a lead compound in the development of drugs targeting specific pathways in diseases like cancer and neurodegenerative disorders.
Antimicrobial: : Shows potential as an antimicrobial agent due to its interaction with microbial enzymes.
Industry
Material Science: : Applied in the synthesis of advanced materials due to its stable aromatic structure.
Polymer Science: : Used in the development of new polymers with unique properties.
Comparison with Similar Compounds
Compared to other triazolopyridazine derivatives, 3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is unique due to its additional aromatic and alkyl substituents, which enhance its binding affinity and specificity.
Similar Compounds
3,4-dimethyl-N-(2-(triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
6-ethyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
This compound's unique structural features make it a versatile tool in scientific research and industrial applications.
Properties
IUPAC Name |
3,4-dimethyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-8-9-18(14-16(15)2)22(28)23-12-13-29-20-11-10-19-24-25-21(27(19)26-20)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACLSAOVTRDIRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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